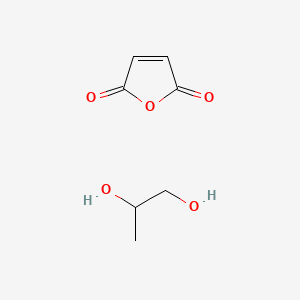

Maleic anhydride, propylene glycol resin

Description

Maleic anhydride, propylene glycol resin is a type of unsaturated polyester resin (UPR) synthesized via polycondensation of maleic anhydride (unsaturated diacid), phthalic anhydride (saturated diacid), and propylene glycol (diol). The resin is typically diluted with styrene (~30–40 wt.%) to enable cross-linking during curing .

Properties

CAS No. |

25749-49-9 |

|---|---|

Molecular Formula |

C7H10O5 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

furan-2,5-dione;propane-1,2-diol |

InChI |

InChI=1S/C4H2O3.C3H8O2/c5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2H;3-5H,2H2,1H3 |

InChI Key |

ZORXRQDUDQGEKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.C1=CC(=O)OC1=O |

Related CAS |

25749-49-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Mechanical Strength : High tensile strength (30–50 MPa) and modulus (2–4 GPa) due to rigid aromatic segments from phthalic anhydride and cross-linked maleate/fumarate structures .

- Thermal Stability : Glass transition temperature (Tg) ranges from 60–100°C, depending on the molar ratio of anhydrides and glycols .

- Processability : Low viscosity (200–500 cP) before curing, facilitating composite molding .

- Applications : Widely used in fiber-reinforced plastics (FRP), automotive parts, and construction materials due to its cost-effectiveness and balanced properties .

Variation in Glycol Components

The choice of glycol significantly impacts flexibility, chemical resistance, and thermal stability.

Key Findings :

- PG-based resins strike a balance between rigidity and processability, making them ideal for FRP .

- DEG introduces ether linkages, increasing flexibility but reducing mechanical strength .

- NPG improves hydrolytic and thermal stability (Tg up to 110°C) due to its branched structure .

Variation in Anhydride Components

The ratio and type of anhydrides influence cross-linking density, reactivity, and thermal performance.

Key Findings :

- A 60% maleic anhydride ratio maximizes tensile strength and HDT .

- Replacing phthalic with isophthalic acid improves HDT by 20–30°C, ideal for high-temperature applications .

- Adipic acid reduces rigidity but enhances impact resistance .

Comparison with Alternative Resins

(a) BHET-Based UPRs

- Derived from recycled PET, BHET (bis(2-hydroxyethyl) terephthalate)-based resins exhibit higher hardness (+15%) and tensile strength (+20%) but lower elongation at break compared to PG-based UPRs .

- Applications: Sustainable composites for automotive and packaging .

(b) Epoxy Resins

- Epoxy resins (e.g., tetrabromobisphenol-A-based) offer superior electrical insulation and flame retardancy but require complex curing agents .

- Applications: Printed circuit boards, aerospace components .

(c) Alkyd Resins

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.